去羰佐米曲普坦二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

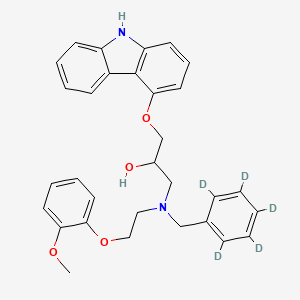

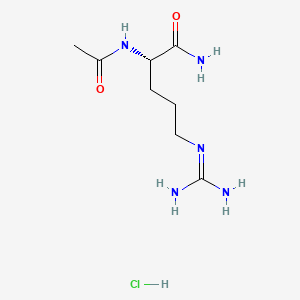

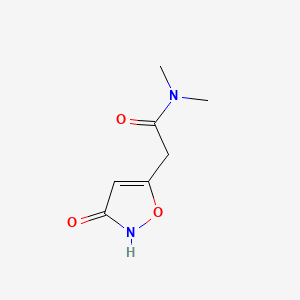

Decarbonyl zolmitriptan dihydrochloride is a biochemical used for proteomics research . It has a molecular formula of C15H25Cl2N3O and a molecular weight of 334.28 .

Molecular Structure Analysis

The molecular formula of Decarbonyl zolmitriptan dihydrochloride is C15H25Cl2N3O . Its molecular weight is 334.28 . For more detailed structural analysis, specialized tools or software that can visualize molecular structures would be needed.Physical And Chemical Properties Analysis

Decarbonyl zolmitriptan dihydrochloride has a molecular formula of C15H25Cl2N3O and a molecular weight of 334.28 . More detailed physical and chemical properties would require laboratory analysis.科学研究应用

脑靶向效率和鼻腔给药系统

研究重点关注佐米曲普坦的鼻腔给药系统开发,旨在提高脑靶向效率。纳米乳剂和新体小体制剂因其更有效地绕过血脑屏障并快速缓解偏头痛症状的潜力而受到研究。这些制剂旨在增强药物的滞留时间、渗透性和从鼻子到大脑的直接转运,与传统口服或鼻腔给药方法相比,可能在大脑中提供更快的起效和更高的药物浓度(Abdou、Kandil 和 Miniawy,2017) (Abd-Elal、Shamma、Rashed 和 Bendas,2016)。

通过粘膜微乳液增强递送

佐米曲普坦的鼻内粘膜微乳液因其增强脑靶向能力而受到研究。这些制剂旨在利用鼻腔途径直接递送至大脑,通过快速递送药物和增强生物利用度,为急性偏头痛治疗提供有效的替代方案(Vyas、Babbar、Sharma 和 Misra,2005)。

速崩舌下片和膜剂

佐米曲普坦的速崩舌下片和膜剂已被开发出来,为偏头痛治疗提供了一种新方法。这些制剂设计为在舌下快速溶解,在需要快速起效或偏头痛发作时出现恶心和呕吐的患者中提供优势。与传统口服片剂相比,舌下途径提供了更快的吸收和起效潜力(Pandey 和 Chauhan,2014)。

药代动力学改善和生物利用度增强

研究还集中在药代动力学改善上,旨在通过各种递送系统提高佐米曲普坦的生物利用度。纳米结构脂质载体和弹性囊泡的使用等技术因其改善药物吸收和维持其治疗效果的潜力而受到探索,从而增强佐米曲普坦在偏头痛治疗中的整体疗效(Awadeen、Boughdady 和 Meshali,2020) (El-Nabarawy、Teaima 和 Helal,2019)。

作用机制

Target of Action

Decarbonyl Zolmitriptan Dihydrochloride is a compound related to Zolmitriptan , which is a member of the triptan class of 5-hydroxytryptamine (5-HT) 1B/1D/1F receptor agonist drugs . These receptors play a crucial role in the treatment of acute migraines .

Mode of Action

Zolmitriptan, and by extension Decarbonyl Zolmitriptan Dihydrochloride, binds with high affinity to human recombinant 5-HT 1D and 5-HT 1B receptors, and moderate affinity for 5-HT 1A receptors . Its action on 5-HT 1B/1D receptors causes vasoconstriction in intracranial blood vessels; as well it can inhibit the release of pro-inflammatory neuropeptides from trigeminal perivascular nerve endings .

Biochemical Pathways

The biochemical pathways affected by Decarbonyl Zolmitriptan Dihydrochloride are those involving the 5-HT 1B/1D receptors. By acting as an agonist at these receptors, it can cause vasoconstriction in intracranial blood vessels and inhibit the release of pro-inflammatory neuropeptides . This leads to a decrease in the inflammation and dilation of blood vessels that are associated with migraine headaches .

Pharmacokinetics

Zolmitriptan is metabolized in humans, with approximately 10% excreted as parent compound via urine and up to 30% as parent compound via feces . The half-life of Zolmitriptan and its active metabolite is approximately 3 hours .

Result of Action

The primary result of the action of Decarbonyl Zolmitriptan Dihydrochloride is the relief of acute migraine symptoms. This is achieved through the vasoconstriction of intracranial blood vessels and the inhibition of pro-inflammatory neuropeptides, which can reduce the inflammation and dilation of blood vessels associated with migraines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Decarbonyl Zolmitriptan Dihydrochloride. Some degradation (mineralisation) has been observed in water-sediment and terrestrial soil degradation studies .

安全和危害

未来方向

属性

IUPAC Name |

(2S)-2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O.2ClH/c1-18(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13(16)10-19;;/h3-4,8-9,13,17,19H,5-7,10,16H2,1-2H3;2*1H/t13-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAWTCZKHGHOOU-GXKRWWSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CC(CO)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@@H](CO)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Decarbonyl zolmitriptan dihydrochloride | |

CAS RN |

1241387-63-2 |

Source

|

| Record name | Decarbonyl zolmitriptan dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1241387632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DECARBONYL ZOLMITRIPTAN DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R4165RU64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B590013.png)

![Tris[2-(perfluorodecyl)ethyl] Phosphate](/img/structure/B590017.png)